molecular formula C8H6N2O2 B13444881 Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid

Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid

Cat. No.: B13444881
M. Wt: 166.17 g/mol
InChI Key: DOGXPDFZEQXZDS-RHQRLBAQSA-N
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Chemical Reactions Analysis

Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as cyclooxygenase (COX) to exert anti-inflammatory effects . The compound’s deuterium labeling can also provide insights into metabolic pathways and reaction mechanisms .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

166.17 g/mol

IUPAC Name

5,6,7,8-tetradeuterioimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-5H,(H,11,12)/i1D,2D,3D,4D

InChI Key

DOGXPDFZEQXZDS-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C2=NC=C(N2C(=C1[2H])[2H])C(=O)O)[2H]

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)O

Origin of Product

United States

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